
5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole, commonly referred to as CMEPT, is a five-membered heterocyclic compound that has been studied for its unique properties and potential applications. It was first synthesized in the late 1960s, and since then its synthesis and application have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Chemical synthesis research often focuses on developing efficient, environmentally friendly methods for producing complex molecules. For example, studies on "A Practical Synthesis of 5,5′-Methylene-bis(benzotriazole)" and "Facile Synthesis and Antioxidant Evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones" explore novel synthesis pathways that could be relevant for compounds like "5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole" (Gu et al., 2009); (Laroum et al., 2019).
Biological and Pharmacological Activities
Compounds within the tetrazole family, to which "5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole" belongs, have been studied for various biological activities. For instance, chlorogenic acid, a phenolic compound, has been investigated for its antioxidant, anti-inflammatory, and antimicrobial properties, suggesting a potential area of research for related compounds (Santana-Gálvez et al., 2017).
Materials Science Applications
Research into polymer-inorganic nanocomposites and energetic materials explores the application of complex chemical compounds in materials science. "Research progress on polymer–inorganic thermoelectric nanocomposite materials" and "An Important Energetic Material:5-Substituted Tetrazole Energetic Metal Complexes" demonstrate the interest in using sophisticated chemical compounds for developing new materials with enhanced properties (Du et al., 2012); (Li Yin-chuan, 2011).
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1-(4-ethoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c1-2-16-9-5-3-8(4-6-9)15-10(7-11)12-13-14-15/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDOOZVZBVSDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate](/img/structure/B2838409.png)
![4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2838414.png)
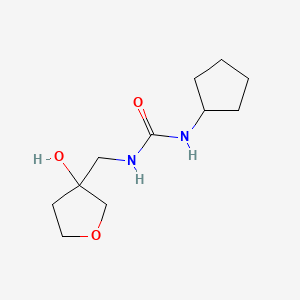
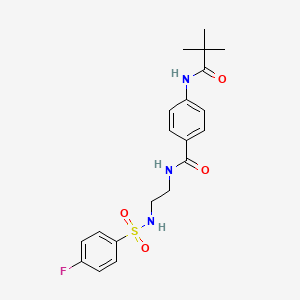
![N-[2-(4-Methylpiperidin-1-yl)ethyl]-N-[(1-methylpyrrol-3-yl)methyl]prop-2-enamide](/img/structure/B2838419.png)
![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2838421.png)
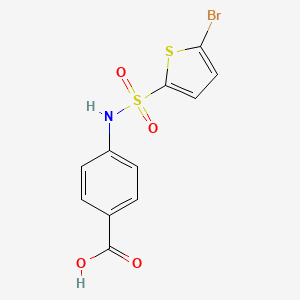
![N-(1-cyanobutyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2838424.png)
![8-(4-methoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2838425.png)
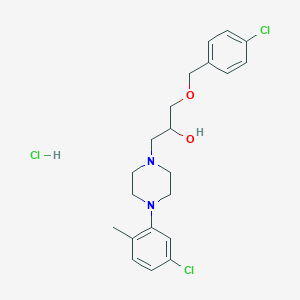

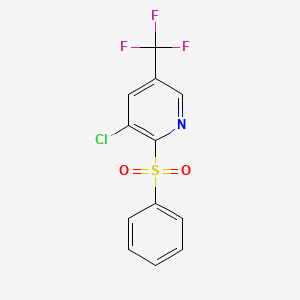
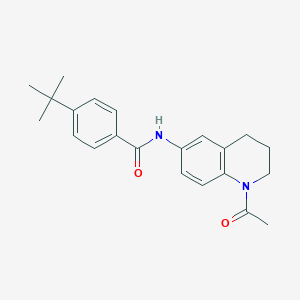
![3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2838432.png)